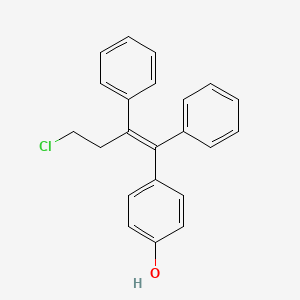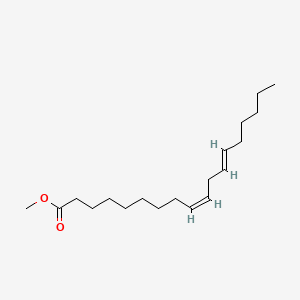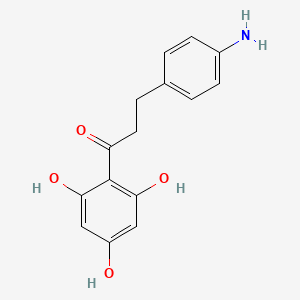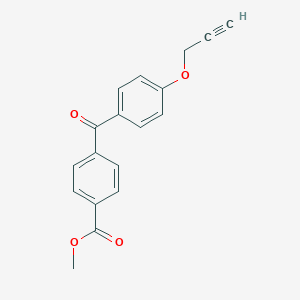
Cortison-Natriumsuccinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortisone Sodium Succinate (CSS) is a synthetic corticosteroid used in laboratory experiments to study the effects of corticosteroid hormones on the body. In its pure form, CSS is a white, odorless, crystalline powder that is soluble in water and is used in a variety of scientific applications. CSS is a derivative of cortisol, a naturally occurring steroid hormone produced in the adrenal glands. It is used in laboratory experiments to study the effects of corticosteroid hormones on the body.
Wissenschaftliche Forschungsanwendungen
Behandlung von schweren allergischen Reaktionen
Cortison-Natriumsuccinat wird häufig zur Behandlung von schweren allergischen Reaktionen eingesetzt {svg_1}. Es hilft, Entzündungen zu reduzieren und die Immunantwort zu unterdrücken, wodurch Symptome im Zusammenhang mit schweren Allergien gelindert werden.
Hautkrankheiten
Diese Verbindung wird auch zur Behandlung verschiedener Hautkrankheiten eingesetzt {svg_2}. Es kann helfen, Entzündungen und Juckreiz im Zusammenhang mit Erkrankungen wie Ekzemen und Psoriasis zu reduzieren.
Endokrine Störungen
this compound spielt eine entscheidende Rolle bei der Behandlung von endokrinen Störungen {svg_3}. Es wird zur Behandlung von Erkrankungen wie Nebenniereninsuffizienz eingesetzt, bei der der Körper nicht genügend bestimmte Hormone produziert.
Gastrointestinale Erkrankungen
Im Bereich der Gastroenterologie wird this compound zur Behandlung entzündlicher Darmerkrankungen eingesetzt {svg_4}. Es hilft, Entzündungen im Verdauungstrakt zu reduzieren und so die Symptome zu lindern.
Buccale entzündliche Verletzungen
Untersuchungen haben gezeigt, dass this compound zur lokalen Behandlung von buccalen entzündlichen Verletzungen wie Aphthen verwendet werden kann {svg_5}. Eine hohe Menge des Medikaments kann an der Zielstelle abgegeben werden, wodurch steroidale Nebenwirkungen reduziert oder vermieden werden, die bei systemischen Verabreichungswegen beobachtet werden {svg_6}.
Stabilität in Infusionslösungen
Eine Studie zielte darauf ab, die In-use-Stabilität von Hydrothis compound (HSS)-Infusionslösungen zu bestimmen {svg_7}. Die Ergebnisse zeigten, dass HSS-Infusionslösungen mindestens 6 Stunden lang physikalisch und chemisch stabil sind, wenn sie unter 30 °C gelagert werden {svg_8}. Dies ist besonders wichtig in Krankenhausintensivstationen, wo HSS als kontinuierliche Infusion verwendet wird {svg_9}.
Wirkmechanismus
Target of Action
Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a glucocorticoid . Its primary targets are cells in the immune system and various tissues in the body. It binds to the glucocorticoid receptor, which is present in almost every cell in the body . This receptor-ligand complex then enters the cell nucleus and binds to DNA, influencing gene transcription .
Mode of Action
Upon binding to its target, Cortisone Sodium Succinate mediates changes in gene expression that lead to multiple downstream effects over hours to days . It decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation . It inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors, while promoting anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
Cortisone Sodium Succinate affects several biochemical pathways. It disrupts the TCA cycle at the level of succinate dehydrogenase (SDHB), leading to succinate accumulation . This impairs oxidative phosphorylation and leads to reduced steroidogenesis . It also modulates the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and PAF .
Pharmacokinetics
The pharmacokinetics of Cortisone Sodium Succinate involve its absorption, distribution, metabolism, and excretion (ADME). It is highly water-soluble, allowing for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of the drug are required rapidly .
Result of Action
The molecular and cellular effects of Cortisone Sodium Succinate’s action are vast. It provides an anti-inflammatory effect at lower doses, while higher doses are immunosuppressive . High doses of the drug for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels . This wide range of effects allows it to be used in the treatment of a variety of conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Action Environment
The action, efficacy, and stability of Cortisone Sodium Succinate can be influenced by various environmental factors. For instance, the presence of inflammation can trigger profound metabolic changes in steroidogenic adrenocortical cells, perturbing the TCA cycle and leading to succinate accumulation . This can impair oxidative phosphorylation and reduce steroidogenesis . Therefore, the physiological and pathological state of the body can significantly impact the drug’s action.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cortisone Sodium Succinate involves the conversion of cortisone to cortisone acetate, followed by the reaction of cortisone acetate with succinic anhydride to form Cortisone Sodium Succinate.", "Starting Materials": [ "Cortisone", "Acetic anhydride", "Succinic anhydride", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Cortisone is reacted with acetic anhydride in the presence of sodium hydroxide to form cortisone acetate.", "Cortisone acetate is then reacted with succinic anhydride in the presence of sodium hydroxide to form Cortisone Sodium Succinate.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization from methanol." ] } | |
CAS-Nummer |
7415-42-1 |
Molekularformel |
C₂₅H₃₁NaO₈ |
Molekulargewicht |
482.5 |
Synonyme |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
Herkunft des Produkts |
United States |
Q & A
Q1: Can Hydrocortisone Sodium Succinate be administered intravenously alongside Mitomycin C for cancer treatment?
A1: Yes, the research indicates that Hydrocortisone Sodium Succinate exhibits prolonged stability when mixed with Mitomycin C in a clinical setting. The study demonstrated that there was more than 90% of both drugs remaining after 7 days of storage together []. This suggests that short-term co-administration of these drugs in infusion fluids is feasible.
Q2: Does the presence of Hydrocortisone Sodium Succinate impact the stability of Mitomycin C in solution?
A2: The study found that Hydrocortisone Sodium Succinate did not significantly impact the stability of Mitomycin C in solution. The concentration of Mitomycin C remained above 90% for a prolonged period when mixed with Hydrocortisone Sodium Succinate []. This indicates good compatibility between the two drugs, supporting their combined use in clinical settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






